molecular formula C9H9BrF2 B13608885 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene

2-(1-Bromopropan-2-yl)-1,3-difluorobenzene

Cat. No.: B13608885
M. Wt: 235.07 g/mol
InChI Key: NRXYRBXBKSXMLZ-UHFFFAOYSA-N
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Description

2-(1-Bromopropan-2-yl)-1,3-difluorobenzene: is an organic compound with the molecular formula C9H9BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene typically involves the bromination of 1,3-difluorobenzene followed by the introduction of the propyl group. One common method is:

    Bromination: 1,3-difluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.

    Alkylation: The brominated intermediate is then reacted with propylene in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene can be substituted by various nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The propyl group can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-propyl-1,3-difluorobenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: 2-(1-Hydroxypropan-2-yl)-1,3-difluorobenzene.

    Oxidation: 2-(1-Propanoic acid)-1,3-difluorobenzene.

    Reduction: 2-Propyl-1,3-difluorobenzene.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

    Biochemical Probes: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Medicine:

    Pharmaceuticals: Potential precursor in the synthesis of drugs targeting specific biological pathways.

Industry:

    Material Science: Used in the development of new materials with unique properties such as fluorinated polymers.

Mechanism of Action

The mechanism by which 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene exerts its effects is largely dependent on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the propyl group is oxidized to form various functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

    2-Bromo-1,3-difluorobenzene: Lacks the propyl group, making it less versatile in certain synthetic applications.

    2-(1-Bromopropan-2-yl)benzene: Lacks the fluorine atoms, resulting in different reactivity and properties.

    1,3-Difluorobenzene: Lacks both the bromine and propyl groups, making it a simpler compound with fewer applications.

Uniqueness: 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H9BrF2

Molecular Weight

235.07 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)-1,3-difluorobenzene

InChI

InChI=1S/C9H9BrF2/c1-6(5-10)9-7(11)3-2-4-8(9)12/h2-4,6H,5H2,1H3

InChI Key

NRXYRBXBKSXMLZ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=C(C=CC=C1F)F

Origin of Product

United States

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